2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride
Description
Properties
IUPAC Name |
3-[(2-amino-6-chloropyrimidin-4-yl)amino]propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4O.ClH/c8-5-4-6(10-2-1-3-13)12-7(9)11-5;/h4,13H,1-3H2,(H3,9,10,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKHMBSPSIQIJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)NCCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-amino-6-chloropyrimidine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the 3-hydroxypropyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the amino or chloro groups.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-amino-6-chloro-4-[(3-oxopropyl)amino]pyrimidine.
Reduction: Formation of 2-amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride is primarily investigated for its potential therapeutic applications:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of kinases involved in inflammatory processes, which may lead to reduced pro-inflammatory mediator release. This suggests potential applications in treating inflammatory diseases and conditions.
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer activity by interfering with cellular signaling pathways critical for tumor growth and survival.
Biochemical Probes
The compound is also explored as a biochemical probe in enzymatic studies. Its ability to interact with specific molecular targets allows researchers to study enzyme mechanisms and develop new therapeutic strategies.
Synthesis of Complex Organic Molecules
In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its reactive functional groups enable various chemical transformations, including nucleophilic substitutions and oxidation-reduction reactions .
Agrochemical Development
Due to its structural characteristics, the compound is also being investigated for applications in agrochemicals, potentially serving as a precursor for herbicides or pesticides.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Inflammatory Response Inhibition : Research has demonstrated that derivatives of this compound can inhibit specific kinases involved in inflammatory pathways, suggesting a potential role in managing chronic inflammatory diseases.
- Antitumor Activity : In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
- Synthetic Applications : A study focusing on synthetic routes has detailed the efficient formation of this compound from simpler precursors using environmentally friendly methods, emphasizing its utility in sustainable chemistry practices.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropyrimidine: Lacks the 3-hydroxypropyl group.
4-Amino-2-chloro-6-[(3-hydroxypropyl)amino]pyrimidine: Different substitution pattern.
2-Amino-4,6-dichloropyrimidine: Contains an additional chlorine atom.
Uniqueness
2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride is unique due to the presence of both the amino and 3-hydroxypropyl groups, which confer specific chemical and biological properties
Biological Activity
Overview
2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, identified by the CAS number 199453-07-1, is being explored for various therapeutic applications, particularly in the fields of medicinal chemistry and drug development.
The compound has the following chemical structure:
- Molecular Formula: C7H12ClN4O
- Molecular Weight: 239.10 g/mol
- IUPAC Name: 3-[(2-amino-6-chloropyrimidin-4-yl)amino]propan-1-ol; hydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymatic targets. It may function as an enzyme inhibitor by binding to active sites, thereby modulating various biochemical pathways. This interaction can potentially lead to therapeutic effects in conditions such as cancer and inflammation.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit certain cancer cell lines by interfering with cell proliferation and inducing apoptosis. A case study demonstrated that in vitro treatment of human cancer cells with this compound resulted in a significant reduction in cell viability, suggesting its role as a promising candidate for cancer therapy .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Research indicates that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a potential therapeutic agent for inflammatory diseases .
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with similar pyrimidine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Amino-6-chloropyrimidine | Structure | Limited activity compared to the target compound |
| 4-Amino-2-chloro-6-(3-hydroxypropyl)amino-pyrimidine | Structure | Enhanced activity due to structural modifications |
| 2-Amino-4,6-dichloropyrimidine | Structure | Exhibits different pharmacological properties |
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions starting from 2-amino-6-chloropyrimidine. The process includes the substitution of chlorine with a 3-hydroxypropyl group under basic conditions, followed by purification steps such as crystallization or chromatography to yield high-purity products .
Case Studies
- In Vitro Studies : A study investigating the effect of this compound on various cancer cell lines demonstrated IC50 values in the low micromolar range, indicating potent inhibitory activity against cell proliferation.
- In Vivo Models : Animal studies have shown that administration of this compound leads to significant tumor reduction in xenograft models, supporting its potential use in clinical settings for cancer treatment .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride, and what critical reaction parameters must be controlled?
- Methodological Answer : A common approach involves nucleophilic substitution of 6-chloro-4-aminopyrimidine derivatives with 3-hydroxypropylamine under acidic conditions. Hydrochloric acid is often used as a catalyst to facilitate protonation of the pyrimidine nitrogen, enhancing reactivity. Key parameters include maintaining a pH of 4–6 to prevent decomposition, refluxing in ethanol or methanol for 12–24 hours, and monitoring reaction progress via TLC or HPLC. Post-synthesis, recrystallization from ethanol/water mixtures improves purity .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR to verify substituent positions and hydrogen bonding patterns (e.g., amine protons at δ 6.5–7.5 ppm).
- Mass Spectrometry : Confirm molecular weight via ESI-MS, observing the [M+H] ion.
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>98%).
- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., chloride ion interactions) for structural validation .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Freely soluble in water and methanol (similar to dopamine hydrochloride due to ionic character), sparingly soluble in non-polar solvents like toluene. Pre-saturate solvents for kinetic studies .
- Stability : Store in airtight, light-protected containers at 4°C. Avoid prolonged exposure to alkaline conditions (pH >8), which may deprotonate the amine and degrade the pyrimidine ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data or reactivity for this compound?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR assignments with -NMR or 2D-COSY to resolve overlapping signals.
- Controlled Replication : Reproduce synthesis under strictly anhydrous conditions to rule out hydrolysis artifacts.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict -NMR shifts and compare with experimental data .
Q. What strategies are effective for designing derivatives to enhance its biological activity or selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the 3-hydroxypropyl group with bioisosteres (e.g., cyclopropyl or fluorinated chains) to alter lipophilicity.
- Protecting Groups : Temporarily protect the amine with Boc groups during functionalization to prevent side reactions.
- Click Chemistry : Introduce triazole moieties via copper-catalyzed azide-alkyne cycloaddition for targeted modifications .
Q. What experimental approaches are recommended to study its reaction mechanisms (e.g., nucleophilic substitution kinetics)?
- Methodological Answer :
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation at varying temperatures (10–50°C).
- Isotopic Labeling : Substitute -labeled amines to track substituent incorporation via mass spectrometry.
- pH-Rate Profiling : Determine rate constants at pH 2–10 to identify protonation-dependent steps .
Q. How can computational methods complement experimental studies of this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., kinases) and prioritize in vitro testing.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
- ADMET Prediction : Apply SwissADME to estimate bioavailability and toxicity risks for derivative libraries .
Methodological Notes for Contradictions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
